Di-p-methylbenzylidenesorbitol
Description
Contextualization within Sorbitol-Based Nucleating Agents and Clarifiers
Sorbitol-based additives are a critical class of nucleating agents and clarifiers for semi-crystalline polymers like polypropylene (B1209903). specialchem.comutwente.nl Nucleating agents work by providing sites for crystals to form and grow as the polymer cools from a molten state. amfine.com This process leads to a faster crystallization rate and the formation of smaller, more numerous spherulites (crystalline domains). amfine.com
While all clarifying agents are nucleating agents, the reverse is not always true. specialchem.com The key distinction lies in the size of the spherulites formed. To achieve high clarity and low haze in a polymer, the spherulites must be smaller than the wavelength of visible light, thus minimizing light scattering. amfine.comraytopoba.com Soluble organic compounds, such as sorbitol derivatives, are particularly effective as clarifiers because they dissolve in the polymer melt and then self-assemble into a fine, three-dimensional fibrillar network upon cooling. specialchem.comutwente.nl This network provides a vast surface area for nucleation, leading to the formation of extremely small spherulites. utwente.nlraytopoba.com
Di-p-methylbenzylidenesorbitol is a prominent example of a sorbitol-based clarifying agent. raytopoba.com Its effectiveness stems from its ability to create a high density of nucleation sites, resulting in significantly improved optical properties, such as clarity and gloss, in polypropylene products. specialchem.comraytopoba.com Beyond aesthetics, these agents also enhance physical properties like stiffness, heat deflection temperature, and can reduce manufacturing cycle times. specialchem.comadekaindia.com
The performance of sorbitol-based nucleating agents is influenced by their chemical structure and their ability to self-assemble. utwente.nl Research has shown that the molecular structure of benzylidene acetals affects their solubility and nucleation efficiency in polypropylene. researchgate.net For instance, a study comparing mono-, di-, and tri-substituted p-methylbenzylidene sorbitols found that di-(p-methylbenzylidene) sorbitol was the most effective nucleating agent among them. researchgate.net
Historical Perspectives on Dibenzylidene Sorbitol Research Evolution
The study of dibenzylidene sorbitol (DBS) and its derivatives spans over a century. researchgate.netrsc.org Initially recognized for its ability to form gels in organic solvents, DBS is an early example of a low-molecular-weight gelator. researchgate.netwhiterose.ac.uk Its "butterfly-like" molecular structure, with the sorbitol backbone as the "body" and the benzylidene groups as the "wings," is fundamental to its self-assembly into sample-spanning networks. researchgate.netrsc.orgwhiterose.ac.uk
Early research in the 1940s began to unravel the chemical structure of DBS, confirming it as a single species rather than a mixture of isomers. whiterose.ac.uk The development of DBS derivatives, such as this compound, aimed to enhance specific properties. The addition of methyl groups to the benzylidene rings, for example, can influence the solubility and nucleation performance of the additive in polymers.
The commercialization of DBS derivatives as nucleating and clarifying agents for polypropylene marked a significant milestone. tu-darmstadt.de These additives, often referred to by trade names like Millad, have evolved through several generations, with each new iteration offering improvements in clarity, organoleptic properties (taste and odor), and processing efficiency. milliken.comutwente.nlmdpi.com The third generation of sorbitol-type nucleating agents, for instance, is noted for being colorless and odorless when melted in polypropylene and requiring smaller addition amounts. raytopoba.com The most recent fourth-generation sorbitol-based nucleator, 1,2,3-trideoxy-4,6:5,7-bis-O-[(4-propylphenyl)methylene]-nonitol (TBPMN), demonstrates superior performance in polypropylene compared to its predecessors, including greater solubility and lower processing temperatures. utwente.nl
Scope and Significance of Academic Inquiry into this compound
Academic research into this compound and related compounds is extensive, focusing on understanding the mechanisms of nucleation and self-assembly, and exploring new applications. researchgate.netacs.org Studies have investigated how the molecular structure of these additives influences their behavior in polymer melts and their ultimate effect on the properties of the final material. researchgate.net
Key areas of academic investigation include:
Self-Assembly and Network Formation: Researchers have used techniques like scanning electron microscopy (SEM) and X-ray diffraction (XRD) to study the three-dimensional fibrillar networks formed by these gelators. researchgate.net The formation of these networks is driven by non-covalent interactions such as hydrogen bonding and π-π stacking between the aromatic rings. researchgate.net
Nucleation Efficiency: The effectiveness of this compound as a nucleating agent is a central theme. Studies have shown that it can significantly increase the crystallization temperature and reduce the crystallization half-time of polymers like polypropylene and even poly(3-hexylthiophene) (P3HT), a semiconducting polymer. researchgate.netresearchgate.net
Influence on Polymer Properties: A significant body of research documents the improvements in mechanical and optical properties of polymers containing this compound. aminer.cn These enhancements include increased clarity, higher flexural modulus, and improved tensile strength. researchgate.netaminer.cn
Interactions with Other Additives: The performance of sorbitol-based nucleators can be affected by other additives commonly used in polymer formulations, such as acid scavengers and lubricants. utwente.nl Understanding these interactions is crucial for optimizing material performance.
The synthesis of this compound typically involves the condensation reaction of sorbitol with p-tolualdehyde in the presence of an acid catalyst. prepchem.com The resulting product is a white, crystalline powder with a high melting point, indicative of its stability. ontosight.aishdeborn.com
Structure
2D Structure
Properties
IUPAC Name |
1-[2,6-bis(4-methylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-13-3-7-15(8-4-13)21-25-12-18-20(28-21)19(17(24)11-23)27-22(26-18)16-9-5-14(2)6-10-16/h3-10,17-24H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAFKEDMOAMGAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2OCC3C(O2)C(OC(O3)C4=CC=C(C=C4)C)C(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860672 | |
| Record name | 1,3:2,4-Bis-O-[(4-methylphenyl)methylene]hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81541-12-0, 93379-37-4, 54686-97-4 | |
| Record name | D-Glucitol, 1,3:2,4-bis-O-[(4-methylphenyl)methylene]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3:2,4-Bis-O-[(4-methylphenyl)methylene]hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Glucitol, bis-O-[(4-methylphenyl)methylene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-Glucitol, 1,3:2,4-bis-O-[(4-methylphenyl)methylene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular Architecture and Synthetic Methodologies
Structural Conformation and Chirality of Di-p-methylbenzylidenesorbitol
The foundational structure of this compound consists of a sorbitol backbone, a sugar alcohol, to which two p-methylbenzylidene groups are attached. This attachment forms a butterfly-like molecular conformation. The molecule's chemical formula is C22H26O6. nih.govnih.gov The two p-methylbenzylidene groups are linked to the sorbitol backbone at the 1,3 and 2,4 positions, a critical feature that imparts stereoregularity to the compound.
Targeted Synthesis of this compound
The synthesis of this compound is primarily achieved through a condensation reaction. ontosight.ai This process involves the reaction of sorbitol with p-tolualdehyde in the presence of an acid catalyst. ontosight.ai
Condensation Reactions with p-Tolualdehyde Precursors
The core synthetic route involves the acid-catalyzed condensation of D-sorbitol with p-tolualdehyde. ontosight.ai This reaction leads to the formation of cyclic acetal (B89532) linkages between the sorbitol and the aldehyde. ontosight.ai The p-tolualdehyde precursor itself can be prepared through various organic synthesis methods, including the oxidation of p-xylene (B151628) or the formylation of toluene. orgsyn.org
Optimization of Reaction Parameters for Yield and Purity
Achieving a high yield and purity of this compound is contingent on the careful control of several reaction parameters. Key factors that are often optimized include:
Catalyst: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid are commonly employed. prepchem.com The concentration of the catalyst is a critical variable that needs to be fine-tuned.
Solvent: The choice of solvent is crucial. A combination of a hydrophobic organic solvent with a polar co-solvent is often used. For instance, a mixture of n-heptane and n-butanol has been utilized. prepchem.com In some methods, C1-C3 aliphatic alcohols are used as the reaction medium, which can simplify the purification process.
Temperature: The reaction is typically conducted at elevated temperatures, often in the range of 78–95°C, to facilitate the reaction and the removal of water, which is a byproduct of the condensation. prepchem.com
Reactant Ratio: The molar ratio of sorbitol to p-tolualdehyde is another important parameter to control for optimizing the yield.
One documented example of a synthesis protocol involved reacting sorbitol with p-tolualdehyde in the presence of p-toluenesulfonic acid in a solvent system of n-heptane and n-butanol at 95°C, which resulted in a 96% yield with 97% purity. prepchem.comgoogle.com
Interactive Data Table: Synthesis Parameters of this compound
| Parameter | Value/Condition | Source |
| Sorbitol | 26.8 g | prepchem.com |
| p-Tolualdehyde | 35.0 g | prepchem.com |
| Catalyst | p-Toluenesulfonic acid (0.4 g) | prepchem.com |
| Solvents | n-Heptane (85 ml), n-Butanol (200 ml) | prepchem.com |
| Temperature | 95°C | prepchem.com |
| Yield | 96% | prepchem.comgoogle.com |
| Purity | 97% | prepchem.comgoogle.com |
Control of Isomeric Purity in Synthetic Pathways
The condensation reaction between sorbitol and p-tolualdehyde can potentially lead to the formation of various isomers, including mono-, di-, and tri-substituted products. Controlling the formation of the desired di-substituted isomer, specifically the 1,3:2,4-di-p-methylbenzylidenesorbitol, is a significant challenge in the synthesis.
The formation of by-products such as the mono-acetal (MBS) and tri-acetal (TBS) derivatives can be deleterious to the desired properties of the final product. scispace.com To address this, purification methods are employed. For instance, the tri-acetal impurities can be removed by extraction with a non-polar solvent. google.com This purification can increase the di-acetal content to 90-95% or even higher. google.com
Advanced synthetic strategies have been developed to improve isomeric purity. One such method involves a two-stage reaction procedure. In the first stage, the reaction is carried out to a certain conversion percentage, after which water and additional catalyst are added to control the reaction conditions, leading to the formation of the desired di-acetal with minimal by-products. rsc.org
Advanced Derivatization Strategies for Functional Modification
The presence of free hydroxyl groups on the sorbitol backbone of this compound offers opportunities for further chemical modification. These derivatization strategies can be employed to alter the compound's properties for specific applications.
Modification of Hydroxyl Groups on the Sorbitol Backbone
The remaining free hydroxyl groups on the sorbitol moiety are available for various chemical reactions. researchgate.net These groups can undergo reactions such as esterification or etherification to introduce new functional groups. For example, the hydroxyl groups can be reacted with acyl chlorides or anhydrides to form esters. scispace.comresearchgate.net This modification can be used to attach different chemical entities to the this compound core, thereby tailoring its physical and chemical properties. The choice of derivatizing agent and reaction conditions will determine the nature and extent of the modification. researchgate.net
Aromatic Ring Functionalization and Substituent Effects
The functionalization of the aromatic rings in this compound and its parent compound, dibenzylidene sorbitol (DBS), is a key strategy for tuning its properties and performance as a gelling agent and nucleating agent. The introduction of substituents onto the benzylidene moieties significantly impacts the molecule's thermal stability, solubility, and self-assembly behavior.
Early research demonstrated that methyl substitution at the para-position of the benzaldehyde (B42025) rings, which results in this compound, leads to notable improvements over the unsubstituted DBS. Specifically, the thermal stability is enhanced, with melting points increasing to a range of 247–262°C compared to 220°C for DBS. This increased thermal resistance is also observed with ethyl substituents, where bis(4-ethylbenzylidene)sorbitol shows stability up to 320°C, while this compound degrades at approximately 300°C. Furthermore, the methyl groups improve compatibility with polymers like polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE), leading to enhanced nucleation efficiency. They also reduce the minimum concentration required for gelation in polar solvents such as propylene (B89431) carbonate.
The position of the substituent on the aromatic ring also plays a crucial role. For instance, substitution at the meta-position can disrupt the intermolecular interactions necessary for gelation due to steric effects. rsc.org This highlights the delicate balance of factors that govern the self-assembly process. rsc.org
The electronic nature of the substituents also influences the properties. Systematic studies on benzotrifluoride (B45747) derivatives have shown that substituents on the aromatic ring play a significant role in the photochemical reactivity of the molecule. acs.org While not directly studying this compound, this research underscores the principle that aromatic substituents can control molecular properties through electronic effects.
The following table summarizes the effects of different substituents on the properties of dibenzylidene sorbitol derivatives:
| Substituent | Position | Effect on Properties | Reference |
| Methyl (-CH3) | para | Increased thermal stability, enhanced polymer nucleation, reduced minimum gelation concentration. | |
| Ethyl (-C2H5) | para | Enhanced thermal resistance (stable up to 320°C). | |
| Dialkyl | 3,4- | Improved performance as clarifying agents and overcomes organoleptic issues. | rsc.org |
| Unsubstituted | - | Lower thermal stability and nucleation efficiency compared to substituted derivatives. | |
| Methoxy (B1213986) (-OCH3) | 5- (on sorbitol backbone) | A derivative with a methoxy group at the 5-position has been synthesized, demonstrating functionalization of the sorbitol core. | rsc.org |
Synthesis of this compound Derivatives for Specific Supramolecular Assemblies
The synthesis of this compound derivatives is primarily aimed at creating molecules with tailored self-assembly properties for specific applications. The core synthetic route involves the acid-catalyzed condensation of D-sorbitol with a substituted benzaldehyde. rsc.org By carefully selecting the benzaldehyde derivative, a wide range of functionalized molecules can be produced.
For instance, to create derivatives capable of forming specific supramolecular structures, researchers have introduced various functional groups onto the aromatic rings. One approach involves the synthesis of derivatives with nitro groups, which can then be converted to amide groups, significantly expanding the potential for forming diverse supramolecular assemblies. rsc.org
Another strategy focuses on modifying the hydroxyl groups of the sorbitol backbone. For example, esterification of the free primary and secondary hydroxyl groups can be achieved by reacting the parent DBS molecule with acid chlorides. rsc.org The degree of substitution (mono- or di-ester) can be controlled by the molar ratio of the reactants. rsc.org Furthermore, acrylate (B77674) groups have been introduced to the sorbitol backbone, creating a polymerizable organogelator. rsc.org
The synthesis of bolaamphiphiles based on the DBS structure has also been explored. rsc.org These molecules, with hydrophilic groups at both ends of a hydrophobic core, can self-assemble into unique architectures in solution.
The following table outlines some of the synthetic strategies used to create this compound derivatives for specific supramolecular assemblies:
| Synthetic Strategy | Reagents | Resulting Derivative | Application/Property | Reference |
| Aromatic Nitration and Reduction | Substituted benzaldehyde with nitro group, then reduction | Amide-functionalized DBS derivatives | Expanded scope for supramolecular assembly | rsc.org |
| Esterification of Sorbitol Backbone | Acid chlorides, base | Mono- or bis-esters of DBS | Modified solubility and self-assembly | rsc.org |
| Acrylate Functionalization | 2-isocynanatoethylmethacrylate (IEM), dibutyltin (B87310) dilaurate | Acrylate-functionalized DBS | Polymerizable organogelator | rsc.org |
| Synthesis from Modified Sorbitol | Allyl-sorbitol and substituted benzaldehydes | DBS derivatives modified at the 1-position | Tailored self-assembly | rsc.org |
| pH-Switchable Hydrogels | Introduction of carboxylic acid groups (e.g., DBS-COOH) | Carboxylated DBS derivatives | pH-responsive hydrogel formation | whiterose.ac.uk |
| Metal-chelating Hydrogels | Introduction of hydrazide groups (e.g., DBS-CONHNH2) | Hydrazide-functionalized DBS derivatives | Adsorption of heavy metals | whiterose.ac.uk |
These synthetic modifications allow for the fine-tuning of the intermolecular forces, such as hydrogen bonding and π-π stacking, which drive the self-assembly process and the formation of the desired supramolecular architectures. researchgate.net
Supramolecular Self Assembly Mechanisms and Hierarchical Structuring
Fundamental Principles of Di-p-methylbenzylidenesorbitol Self-Organization
The self-assembly of D-p-MBS is a complex interplay of specific intermolecular forces that dictate the formation and stability of the resulting fibrillar networks. The "butterfly-like" molecular structure of D-p-MBS, with its rigid sorbitol core and aromatic benzylidene "wings," provides the ideal geometry and chemical functionalities for these interactions. rsc.org
Intermolecular hydrogen bonding is a primary driving force in the self-assembly of D-p-MBS and related dibenzylidene sorbitol (DBS) derivatives. rsc.orgacs.org The sorbitol backbone of the molecule possesses hydroxyl (-OH) groups that can act as both hydrogen bond donors and acceptors. rsc.orgresearchgate.net Specifically, the terminal hydroxyl group is considered critical for the formation of the fibrillar network. rsc.orgacs.org
Molecular mechanics and dynamics simulations have elucidated that intermolecular hydrogen bonds form between the terminal hydroxyl group of one D-p-MBS molecule and an acetal (B89532) oxygen of a neighboring molecule. researchgate.netacs.org This directional and specific interaction is fundamental to the one-dimensional growth of the fibrils. The pendant hydroxyl group, on the other hand, tends to form an intramolecular hydrogen bond with an acetal oxygen, contributing to the rigidity of the molecular conformation. researchgate.net The collective strength of these hydrogen bonds along the growing fibril provides the necessary stability for the self-assembled structure. This directional bonding is a key factor in the formation of the extended, thread-like structures that are the building blocks of the larger network. diva-portal.org
The strength and prevalence of these hydrogen bonds can be influenced by the surrounding environment, such as the polarity of the solvent or polymer matrix. scispace.com In non-polar environments, these intermolecular hydrogen bonds are favored, promoting robust fibril formation. rsc.orgscispace.com
In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of the p-methylbenzylidene groups play a significant, albeit secondary, role in the aggregation of D-p-MBS molecules. researchgate.netscispace.com These non-covalent interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings. nih.govgeorgetown.edu
Multiscale Hierarchical Structure Development
The ability of this compound (MDBS) to function effectively as a clarifying and nucleating agent in polymers is rooted in its capacity for self-organization into complex, multiscale hierarchical structures. This process begins at the molecular level and extends to macroscopic morphologies, is sensitive to environmental conditions, and can be harnessed to direct the crystallization of host polymer matrices.
The self-assembly of this compound is a hierarchical process initiated by the formation of primary molecular aggregates. Driven by hydrogen bonding between the free hydroxyl groups on the sorbitol backbone, individual "butterfly-shaped" MDBS molecules stack upon one another. aminer.cnrsc.org These initial stacks evolve into nanofibrils, which represent the fundamental building blocks of the larger network. aminer.cnacs.org
Transmission electron microscopy has confirmed the existence of these primary structures, revealing nanofibrils with diameters on the order of 10 nanometers. aminer.cn In some cases, a periodic structure along the nanofibrils is observable, suggesting a helical twist in their formation. aminer.cn As the concentration of MDBS increases or as the system cools from a molten state, these individual nanofibrils further associate into larger fibrillar bundles or ribbons, which can measure up to 200 nanometers in width and extend for several microns in length. aminer.cn
This aggregation of fibrils culminates in the formation of large-scale, three-dimensional networks that are responsible for the physical gelation of organic solvents and polymer melts. aminer.cnaip.org Under specific conditions, particularly at higher concentrations of the gelator, this network organizes into even more complex, spherulite-like morphologies. acs.orgnih.gov These spherulites, which can be observed using polarized light microscopy, are not single crystals but rather spherical superstructures composed of radially arranged crystalline fibrils. acs.orgasianpubs.org The development of these hierarchical structures from nanoscale fibrils to microscale spherulites is a key feature of MDBS self-assembly. acs.org Studies have shown that a transition from a simple fibrillar structure to a more complex sheaf-like or spherulitic morphology can be induced by increasing the gelator concentration. nih.govacs.org
The architecture of the self-assembled this compound network is highly sensitive to the spatial environment in which it forms. Research utilizing geometric confinement has demonstrated that the topology of the network can be precisely controlled. nih.govacs.org In a notable study, the self-assembly of MDBS in propylene (B89431) carbonate was investigated within microchannels of varying widths (from 20 to 80 micrometers) and at different gelator concentrations (from 2 to 7 wt %). nih.govacs.org
The findings revealed a distinct transition in morphology based on these two parameters. At lower concentrations and in narrower channels, the MDBS molecules assembled into a network of fine, intertwined fibrils. nih.govacs.org However, as either the channel width or the gelator concentration was increased, a structural evolution occurred, leading to the formation of more ordered, sheaf-like spherulite structures. nih.govacs.org This indicates that under significant confinement (narrow channels), the growth of larger hierarchical structures is suppressed, favoring the fibrillar morphology. Conversely, in less confined spaces (wider channels), the fibrils have the freedom to organize into the thermodynamically more stable, higher-order spherulitic arrangements. nih.govacs.org
These observations were used to construct a phase diagram that maps the resulting network architecture to the specific conditions of confinement and concentration. nih.govacs.org The ability to tune the network topology from fibrillar to spherulitic via geometric constraints offers a novel strategy for controlling the microstructural and, consequently, the thermal and mechanical properties of the resulting material. acs.org
Influence of Geometric Confinement and Concentration on MDBS Network Morphology
This table summarizes the observed morphological transition of this compound (MDBS) networks in propylene carbonate under varying conditions of spatial confinement and gelator concentration. Data is based on findings from studies investigating self-assembly in microchannels. nih.govacs.org
| Condition Change | Resulting Morphological Transition | Underlying Principle |
|---|---|---|
| Increase Channel Width (at fixed concentration) | Fibrillar Structure → Sheaf-like Spherulite | Reduced geometric constraint allows for higher-order organization of nanofibrils. |
| Increase Gelator Concentration (at fixed channel width) | Fibrillar Structure → Sheaf-like Spherulite | Higher density of nucleation sites and fibrils promotes aggregation into larger, more complex structures. |
The nanofibrillar network formed by this compound serves as an effective template for the crystallization of semicrystalline polymers, most notably isotactic polypropylene (B1209903) (iPP). mdpi.com When dispersed in a molten polymer, MDBS dissolves and then, upon cooling, self-assembles into its characteristic fibrillar network before the polymer begins to crystallize. rsc.org This pre-formed network provides a vast number of nucleation sites, reducing the free energy barrier for polymer crystallization. researchgate.net
The templating effect of MDBS is not merely about inducing nucleation; it also influences the subsequent crystal growth and final morphology of the polymer. mdpi.comresearchgate.net Research comparing the effects of different sorbitol-based nucleating agents on the crystallization of iPP wax revealed the unique role of the methyl-substituted derivative. researchgate.net While isotactic polypropylene typically crystallizes into a spherulitic macrostructure with a preference for the (110) crystal plane, the presence of MDBS fibrils alters this behavior. researchgate.net
Studies using Real-Time Wide-Angle X-ray Scattering (WAXS) showed that while the iPP crystals maintained their α-phase unit cell, the MDBS template induced a preferential crystal growth along the (040) plane. researchgate.netdntb.gov.ua This change in crystallographic orientation results in a significant shift in the macroscopic structure. Instead of the typical spherulitic morphology observed with Dibenzylidene Sorbitol (DBS) and Di(3,4-dimethylbenzylidene)sorbitol (DMDBS), the iPP-MDBS compound formed distinct nodular macrocrystals. researchgate.net It is proposed that the structure of the MDBS template provides a better lattice match with the c-axis of the iPP wax crystals, promoting this alternative growth pattern and morphology. researchgate.net
Comparative Templating Effects of Sorbitol Derivatives on Isotactic Polypropylene (iPP) Wax
This table details the distinct effects of Dibenzylidene Sorbitol (DBS), this compound (MDBS), and Di(3,4-dimethylbenzylidene)sorbitol (DMDBS) on the crystal structure and morphology of iPP wax, as determined by WAXS and polarized optical microscopy. mdpi.comresearchgate.net
| Sorbitol Template | Resulting iPP Crystal Phase | Preferential iPP Growth Plane | Observed iPP Macrostructure Morphology |
|---|---|---|---|
| Dibenzylidene Sorbitol (DBS) | α-phase | (110) | Spherulitic |
| This compound (MDBS) | α-phase | (040) | Nodular |
| Di(3,4-dimethylbenzylidene)sorbitol (DMDBS) | α-phase | (110) | Spherulitic |
Nucleation Efficacy and Polymer Crystallization Modulation
Mechanisms of Heterogeneous Nucleation Induced by Di-p-methylbenzylidenesorbitol
The primary mechanism by which this compound functions is through heterogeneous nucleation. bibliotekanauki.pl When blended into a polymer melt, the MDBS molecules self-organize upon cooling into a three-dimensional, nanofibrillar network. aminer.cnresearchgate.net This network provides a vast number of surfaces that act as nucleation sites, initiating the crystallization of the polymer at temperatures higher than in its absence. researchgate.netresearchgate.net
A key aspect of the nucleation mechanism is the epitaxial growth of polymer lamellae on the surface of the self-assembled MDBS nanofibrils. mdpi.comacs.org Epitaxy refers to the oriented growth of one crystalline substance on the substrate of another. In this context, the finely dispersed, crystalline nanofibrils of MDBS act as a template for the polymer chains. csic.esmdpi.com The polymer chains align themselves in a specific orientation relative to the crystal lattice of the MDBS fibrils, leading to the growth of ordered lamellar structures. csic.es This templating effect is considered a primary reason for the high efficiency of sorbitol-based nucleators. acs.org The vast surface area provided by the fibrillar network ensures that this epitaxial nucleation occurs throughout the polymer matrix, leading to a highly uniform crystalline structure. researchgate.netresearchgate.net This organized growth can result in the formation of hybrid shish-kebab structures, where the MDBS fibril acts as the "shish" and the polymer lamellae grow perpendicularly as the "kebab". acs.org
The introduction of this compound into a polymer matrix has a profound impact on its crystallization temperature (Tc). By providing surfaces for heterogeneous nucleation, MDBS allows crystallization to begin at a higher temperature (i.e., with less supercooling) compared to the non-nucleated polymer. mdpi.com Differential Scanning Calorimetry (DSC) studies consistently show a significant increase in the peak crystallization temperature upon the addition of MDBS. mdpi.comcore.ac.uk For instance, in polypropylene (B1209903), the addition of MDBS can increase the peak crystallization temperature by 8–12°C. Similarly, in poly(3-hexylthiophene), MDBS has been shown to be an effective nucleating agent, increasing its crystallization temperature. researchgate.net This increase in Tc is directly linked to an accelerated crystallization rate; the process not only starts earlier but proceeds more quickly. researchgate.net
The table below summarizes findings from various studies on the effect of this compound (MDBS) and related sorbitol derivatives on the crystallization temperature of polymers.
| Polymer Matrix | Nucleating Agent | Concentration (wt%) | Crystallization Temperature (°C) | Change in Tc (°C) | Reference |
| Polypropylene (PP) | This compound (MDBS) | Not Specified | - | +8 to +12 | |
| Olefin Block Copolymer (OBC) | Di(3,4-Dimethylbenzylidene) Sorbitol (DMDBS) | 0.1 | 111.4 | +5.1 | mdpi.com |
| Olefin Block Copolymer (OBC) | Di(3,4-Dimethylbenzylidene) Sorbitol (DMDBS) | 0.5 | 113.8 | +7.5 | mdpi.com |
| High-Density Polyethylene (B3416737) (HDPE) | This compound (MDBS) | Not Specified | 112.2 | +2.9 | core.ac.uk |
| Isotactic Polypropylene (iPP) | This compound (MDBS) | 0.20 | - | +15.8 | researchgate.net |
| Poly(3-hexylthiophene) (P3HT) | 1,2,3,4-bis(p-methylbenzylidene sorbitol) (MDBS) | Not Specified | Increased | - | researchgate.net |
Influence on Polymer Crystal Morphology and Polymorphism
Beyond altering crystallization kinetics, this compound fundamentally changes the resulting crystalline morphology of the polymer. These structural changes at the microscopic level are directly responsible for the macroscopic improvements in properties like optical clarity and mechanical stiffness. specialchem.comraytopoba.com
One of the most significant morphological effects of this compound is the drastic reduction in the size of polymer spherulites. specialchem.com In the absence of a nucleating agent, polymers like polypropylene crystallize by forming a relatively small number of large spherulites. ethz.ch These large crystalline structures scatter light, resulting in opacity or haze. ethz.ch By introducing a high density of nucleation sites, MDBS promotes the simultaneous growth of a vast number of small spherulites. bibliotekanauki.plraytopoba.com Because the crystals all begin growing at roughly the same time from many points, they impinge on each other before they can grow large, resulting in a much finer and more uniform crystal structure. sut.ac.thtu-darmstadt.de This reduction in spherulite size to dimensions smaller than the wavelength of visible light is the primary mechanism by which MDBS acts as a clarifying agent, significantly reducing haze and increasing the transparency of the polymer. raytopoba.comethz.ch
The fibrillar network formed by this compound can induce a degree of orientation in the polymer crystals. csic.es Under quiescent (no-flow) conditions, the randomly oriented fibrillar network leads to a fine, isotropic spherulitic structure. researchgate.net However, when subjected to processing-induced shear or flow, the MDBS fibrils can become aligned in the flow direction. csic.es These aligned fibrils then act as templates, promoting the epitaxial growth of polymer lamellae that are also oriented. csic.esmdpi.com This phenomenon can lead to the formation of highly oriented structures, sometimes referred to as "shish-kebab" morphology, where the polymer lamellae (kebabs) grow perpendicularly from the aligned fibril (shish). aip.org This flow-induced orientation can enhance the mechanical properties of the final product, such as stiffness and tensile strength, in the direction of orientation. researchgate.net
Effects on Polymer Crystalline Perfection and Overall Crystallinity
The crystallization temperature plays a crucial role in determining the percent crystallinity, with higher temperatures generally leading to increased crystallinity. core.ac.uk Since MDBS elevates the crystallization temperature of polymers, it indirectly contributes to a higher degree of crystallinity. core.ac.uk Research on isotactic polypropylene (iPP) has shown that the addition of a sorbitol-based nucleating agent can increase the polymer's crystallinity. researchgate.net
Furthermore, the perfection of the polymer crystals can also be influenced. While the primary effect of MDBS is to increase the number of crystallites, the conditions under which these crystals grow, such as the elevated crystallization temperature, can allow for the formation of more ordered or "perfect" crystalline structures. Studies on poly(ethylene terephthalate) (PET) have indicated that higher crystallization temperatures lead to greater crystalline perfection. mdpi.com
Interfacial Interactions and Nucleation Efficiency
The effectiveness of Di-p-methylbenzylidene sorbitol as a nucleating agent is intricately linked to its interactions at the interface with the polymer melt and its behavior as it segregates and self-assembles.
Phase Behavior and Segregation Dynamics of Di-p-methylbenzylidene sorbitol in Polymer Melts
Di-p-methylbenzylidene sorbitol is soluble in many polymer melts at high temperatures. core.ac.uknih.gov Upon cooling, it undergoes a phase separation and self-assembles into a three-dimensional network of nanofibrils. core.ac.uknih.govaminer.cnresearchgate.net This process of segregation and crystallization of MDBS within the molten polymer is a critical step in its function as a nucleating agent. nih.gov The formation of this fibrillar network creates a vast surface area that facilitates the heterogeneous nucleation of the polymer chains. core.ac.ukresearchgate.net
The dynamics of this segregation are concentration-dependent. Rheological studies have shown pronounced increases in complex viscosity at specific temperatures, which are attributed to the formation of the MDBS nanofibril network. aminer.cn This network formation occurs at temperatures above the melting point of the nucleated polymer. aminer.cn The morphology of these self-assembled structures consists of nanofibrils with diameters on the order of 10 nanometers, which can further aggregate into larger fibrillar bundles. aminer.cn In some systems, this self-assembly can be considered a liquid-solid phase separation that occurs upon cooling. researchgate.net
Role of Additive Concentration in Nucleation Activity
The concentration of Di-p-methylbenzylidene sorbitol plays a pivotal role in its nucleation efficiency. Studies have shown that the nucleation activity is highly dependent on the amount of the additive present in the polymer. For isotactic polypropylene (iPP), a marked increase in crystallization temperature and the formation of a fine-grain structure are observed at specific concentrations. nih.gov
Research indicates that there is often an optimal concentration range for achieving the desired effects. For example, in iPP, a maximum increase in the crystallization temperature was observed in compositions containing between 0.2 and 1 wt% of a similar sorbitol-based nucleating agent. scispace.comacs.org Exceeding this optimal concentration can sometimes have an adverse effect on properties like optical clarity, as excessive agglomeration of the additive can lead to light scattering. nih.gov
The concentration of the nucleating agent also dictates the temperature at which it crystallizes relative to the polymer. At sufficient concentrations, the additive crystallizes before the polymer, creating the necessary nucleation sites. nih.gov However, at very low concentrations, the nucleating effect can be diminished. acs.org The relationship between MDBS concentration and the resulting properties is not always linear, with crystallization temperature sometimes reaching a plateau and becoming independent of further increases in concentration. aminer.cn
| MDBS Concentration (wt%) | Effect on Crystallization Temperature (Tc) | Effect on Morphology | Reference |
|---|---|---|---|
| 0.1 | Noticeable increase | Formation of MDBS fibers | nih.gov |
| 0.2 - 1.0 | Maximum increase observed | Fine-grain structure, improved clarity | nih.govscispace.comacs.org |
| > 1.0 | Plateau or adverse effects on clarity | Potential for agglomeration | nih.govaminer.cn |
Impact of Co-additives (e.g., Neutralizers) on Nucleation Processes
The nucleation process of Di-p-methylbenzylidene sorbitol can be significantly influenced by the presence of co-additives, such as acid neutralizers like metal stearates. nih.gov These co-additives can affect the segregation, crystallization, and ultimately the efficiency of the MDBS fibril network formation in the polymer melt. nih.gov
For instance, in polypropylene containing MDBS, the type of neutralizer used can have a substantial impact on the transparency of the final product. nih.gov One study found that at a low MDBS content (0.1 wt%), lithium stearate (B1226849) was more effective than calcium stearate in improving transparency, as it accelerated the formation of MDBS fibers and the crystallization of the polypropylene. nih.gov Conversely, at a higher MDBS content (1.0 wt%), calcium stearate led to better transparency, suggesting a well-developed network structure formed in its presence. nih.gov
This demonstrates that the interaction between the sorbitol-based nucleating agent and the co-additive is complex and can be dependent on the concentrations of both additives. The presence of these polar compounds can modify the formation of the crucial fibrillar network, thereby altering the nucleation efficiency and the final properties of the polymer. nih.gov The use of co-additives can also help to decrease the critical concentration of the primary clarifying agent needed to achieve good clarification. google.com
Rheological Behavior and Viscoelastic Properties of Di P Methylbenzylidenesorbitol Polymer Systems
Gelation Phenomena and Network Formation in Polymer Melts
The addition of MDBS to a molten polymer can induce the formation of a physical gel. aminer.cn This phenomenon is driven by the self-organization of MDBS molecules into a network of highly connected nanofibrils. aminer.cncsic.es This network formation is a thermoreversible process, meaning the gel can be formed upon cooling and dissolved upon heating.
Thermoreversible Gelation Transitions and Characteristic Temperatures
The formation of the MDBS network occurs at a concentration-dependent temperature above the melting point of the nucleated polymer. aminer.cn This gelation temperature can be identified through dynamic rheological measurements as a pronounced increase in the complex viscosity of the polymer melt. aminer.cncsic.es For instance, in an isotactic polypropylene (B1209903) (iPP) copolymer containing MDBS, the gelation temperature increases with higher MDBS concentrations. aminer.cn
The sol-gel transition temperature, which marks the formation of a continuous MDBS network, has been precisely determined in various polymer systems. In one study with isotactic polypropylene containing 1% 1,3:2,4-p,p'-ditoluylidenesorbitol, the sol-gel transition temperature was found to be 201°C. acs.org Another investigation on polypropylene with 0.5 wt% of 1,3:2,4-bis-O-(p-methylbenzylidene)-D-sorbitol (PDTS) identified a sol-gel transition at 193°C. nii.ac.jp The dissolution of these gels is also thermally reversible. acs.org
The stability and properties of these organogels are sensitive to several factors, including the concentration of the gelator, the polarity of the polymer matrix, and the polymer's molecular weight. acs.org The interactions between the gel-forming agent and the polymer matrix play a crucial role in determining the characteristic temperature at which the supramolecular organization begins. aip.org
Table 1: Gelation Temperatures of MDBS in Polypropylene Systems
| Polymer System | MDBS Concentration (wt%) | Gelation Temperature (°C) | Reference |
| Isotactic Polypropylene | 1.0 | 201 | acs.org |
| Polypropylene | 0.5 | 193 | nii.ac.jp |
| Isotactic Polypropylene Copolymer | Increases with concentration | Increases with concentration | aminer.cn |
Relationship between Gelator Concentration and Network Strength
The concentration of MDBS directly influences the strength of the resulting fibrillar network. Even small amounts, below 0.3 wt%, can lead to a significant increase in both viscosity and elasticity compared to the neat polymer matrix. aip.org As the concentration of MDBS increases, the number of fibrils per unit area also increases, leading to the formation of stronger gels. aip.org
This enhanced network strength is reflected in the rheological properties of the material. Higher concentrations of MDBS result in a more pronounced increase in complex viscosity at the gelation temperature. aip.org For example, in iPP, the sharp increase in complex viscosity associated with gel formation occurred at approximately 160°C for a 0.5 wt% DBS concentration and at around 180°C for a 0.7 wt% concentration. aip.org The elastic modulus of these organogels has been shown to scale with the gelator concentration, further demonstrating the direct relationship between the amount of MDBS and the mechanical integrity of the network. acs.org
Rheological Characterization of Di-p-methylbenzylidenesorbitol-Modified Polymers
The formation of the MDBS network imparts unique rheological characteristics to the polymer, which can be effectively studied using dynamic viscoelastic measurements. These techniques provide insights into the material's elastic and viscous responses to an applied oscillatory shear.
Dynamic Viscoelasticity and Modulus Response
The addition of MDBS to a polymer melt leads to a significant increase in both the storage modulus (G') and the loss modulus (G''). nii.ac.jpmdpi.com G' is a measure of the elastic response, representing the energy stored and recovered per cycle of deformation, while G'' reflects the viscous response, or the energy dissipated as heat.
In MDBS-modified systems, G' often exhibits a plateau at low frequencies, which is characteristic of a network structure. mdpi.com This indicates that the material behaves more like a solid at these frequencies due to the presence of the MDBS network. The magnitude of this plateau in G' is dependent on the concentration of MDBS, with higher concentrations leading to a higher modulus. mdpi.com
The viscoelastic properties of these systems are also temperature-dependent. As the temperature is lowered towards the gelation point, both G' and G'' increase significantly, reflecting the formation and strengthening of the fibrillar network. nii.ac.jp Below the gelation temperature, the system exhibits a strong strain-softening behavior. nii.ac.jp
Table 2: Effect of MDBS on Viscoelastic Properties of Polypropylene
| MDBS Concentration (wt%) | Observation | Reference |
| 1.0 | Significant increase in G' and G'' at 180°C, with G' exhibiting a plateau at low frequencies. | mdpi.com |
| 0.1 | Viscoelastic properties similar to pure PP at 180°C. | mdpi.com |
| 0.5 | Exhibits a sol-gel transition at 193°C, with strong strain-softening below this temperature. | nii.ac.jp |
Shear-Induced Effects on Network Structure and Polymer Orientation
The application of shear to an MDBS-polymer system can have a profound impact on the network structure and the orientation of the polymer chains. When the gel system is subjected to shear, the fibrillar network can be deformed and oriented. csic.es This induced orientation in the network can then act as a template, influencing the subsequent crystallization of the polymer and leading to an anisotropic texture. csic.es
Studies have shown that even a low shear rate can significantly enhance the orientation of the polymer in the presence of an MDBS network. researchgate.net This is attributed to the formation of a "pseudo shish-kebab" structure, where the MDBS fibrils act as the "shish" and the polymer lamellae crystallize epitaxially on their surface, forming the "kebab." researchgate.net This shear-induced orientation can lead to enhanced mechanical properties and optical clarity in the final product.
However, excessive strain can also lead to the breakdown of the network structure. nii.ac.jp Strain-dependent measurements have shown that these gels have a relatively small range of linear viscoelastic response, and above a critical strain, the network structure can be disrupted. aip.org This strain-softening behavior is attributed to the breakage of the network structure under sufficient stress. nii.ac.jp
Theoretical and Phenomenological Modeling of Rheological Behavior
The complex rheological behavior of MDBS-polymer systems has been the subject of theoretical and phenomenological modeling to better understand and predict their properties. These models aim to describe the relationship between stress, strain, and strain rate in these non-Newtonian fluids. researchgate.netbiointerfaceresearch.com
One approach involves the application of percolation theory to describe the sol-gel transition. The critical exponent 'n' in the power-law relationship between the modulus and the distance from the gel point can provide insights into the nature of the network formation. For a polypropylene/PDTS system, the critical exponent was found to be approximately 2/3, which is in agreement with the value predicted by percolation theory for a three-dimensional network. nii.ac.jp
Other models, such as the Power Law, Cross Law, and Williams-Landel-Ferry (WLF) Law, are used to describe the pseudo-plastic and heat-dependent pseudo-plastic behavior of these materials. biointerfaceresearch.com More complex constitutive models, including the Oldroyd-B, Giesekus, and Phan-Thien-Tanner models, can be employed to predict the viscoelastic characteristics of these systems under various flow conditions, accounting for phenomena like shear thinning and memory effects. scirp.org These models are crucial for optimizing processing conditions and predicting the performance of MDBS-modified polymers in various applications.
Application of Time-Temperature Superposition Principle
The time-temperature superposition (TTS) principle is a fundamental concept in polymer rheology, allowing for the construction of a master curve that predicts the viscoelastic behavior of a material over a wide range of frequencies or times by shifting data obtained at different temperatures. wikipedia.orgmdpi.com This principle is particularly valuable for understanding the long-term mechanical performance of polymer systems.
In this compound-polymer systems, the applicability of the TTS principle has been a subject of investigation. For heterogeneous systems like these, the validity of TTS is not always guaranteed. aip.orgresearchgate.net However, studies on gels of dibenzylidene sorbitol (DBS), a closely related compound, in amorphous poly(propylene oxide) matrices have shown that the TTS principle can be unexpectedly valid at temperatures well below the gel formation temperature. aip.org This allows for the construction of master curves from frequency-dependent measurements, providing insights into the material's behavior over extended time scales. aip.org
The process typically involves performing frequency sweeps at various temperatures to obtain the storage modulus (G') and loss modulus (G''). aip.orgresearchgate.net These isothermal curves are then shifted horizontally along the frequency axis to a reference temperature to form a continuous master curve. wikipedia.orgresearchgate.net The amount of horizontal shift required at each temperature is described by a shift factor (aT). For polymers at temperatures above their glass transition temperature (Tg), the Williams-Landel-Ferry (WLF) equation often describes this shift factor. wikipedia.orgmiddlebury.edu
A study on polypropylene containing 0.5wt% of 1,3:2,4-bis-O-(p-methylbenzylidene)-D-sorbitol (PDTS), another name for MDBS, investigated its dynamic viscoelasticity and found that the system exhibited a sol-gel transition at 193 °C. nii.ac.jp Above this temperature, the elongational viscosity of the PP/PDTS system followed the linear viscosity growth function, similar to neat polypropylene. nii.ac.jp However, below the gelation temperature, it exhibited strong strain-softening behavior, indicating a breakdown of the network structure. nii.ac.jp The activation energy of flow for both neat PP and the PP/PDTS system, calculated from the master curves, was found to be the same, suggesting that the fundamental flow mechanism of the polymer chains is not altered by the presence of the MDBS network at temperatures above the gel point. nii.ac.jp
The ability to apply the TTS principle to these systems is significant. It enables the prediction of long-term creep and stress relaxation behavior from short-term experimental data, which is crucial for designing durable materials for various applications. mdpi.com
Correlations with Polymer Matrix Properties and Interfacial Interactions
The rheological and viscoelastic properties of this compound-polymer systems are intricately linked to the properties of the polymer matrix and the interfacial interactions between the MDBS network and the polymer chains.
Polymer Matrix Properties:
The molecular weight, polarity, and crystallinity of the polymer matrix play a crucial role in the formation and effectiveness of the MDBS network. aip.orgaip.org In amorphous polymers like poly(propylene oxide), even small amounts of DBS (below 0.3 wt%) can lead to a significant increase in viscosity and elasticity compared to the neat matrix. aip.org The molecular weight of the matrix also influences the gelation behavior. aip.org
In semi-crystalline polymers like polypropylene (PP), MDBS acts as a highly effective nucleating agent, accelerating the crystallization process and leading to improved mechanical strength and optical clarity. core.ac.ukresearchgate.net The compatibility between the hydrophobic aromatic rings of MDBS and the polymer matrix allows for the dissolution and molecular dispersion of MDBS in the molten polymer. aip.org Upon cooling, the MDBS self-assembles into a nanofibrillar network, which then serves as a template for polymer crystallization. core.ac.ukresearchgate.net The efficiency of this nucleation is dependent on the solubility of MDBS in the polymer melt, which in turn is influenced by the polarity of the benzylidene acetal (B89532). researchgate.net
Interfacial Interactions:
The strength of the enthalpic interactions between the MDBS and the polymer matrix, which can be expressed by the Hildebrand solubility parameter, has been shown to correlate with the characteristic temperature at which the network structure forms. aip.org Stronger interactions lead to a more stable and effective network, resulting in a more pronounced reinforcing effect.
The presence of other additives can also influence these interfacial interactions. For instance, in a ternary system of iPP, DBS, and polyhedral oligomeric silsesquioxane (POSS), it was found that certain types of POSS could disrupt the formation of the DBS fibrillar network by interacting with the DBS molecules, thereby altering the rheological properties of the compound. aip.org This highlights the sensitivity of the system to the compatibility and interactions between all its components.
The table below summarizes the effect of different clarifying additives on the thermal and mechanical properties of high-density polyethylene (B3416737) (HDPE), demonstrating the impact of these additives on the polymer matrix.
| Sample | Crystallization Temperature (Tc) (°C) | Percent Crystallinity (%) | Tensile Strength at Break | Elongation at Break |
| HDPE-0 (Control) | 109.3 | 68 | Lower | Higher |
| HDPE-MDBS | 112.2 | 84.4 | Increased | Slightly Decreased |
| HDPE-DMDBS | 114.6 | 88.2 | Increased | Slightly Decreased |
| HDPE-DMDBS+MDBS | 113.4 | 86.2 | Increased | Slightly Decreased |
| Data adapted from a study on clarifying additives for high density polyethylene. core.ac.uk |
This data clearly shows that the addition of MDBS and its derivatives increases the crystallization temperature and percent crystallinity of HDPE, leading to enhanced tensile strength. core.ac.uk This is a direct consequence of the interfacial interactions between the additive and the polymer matrix, which promotes heterogeneous nucleation. core.ac.uk
Advanced Characterization Techniques for Di P Methylbenzylidenesorbitol and Its Composites
Spectroscopic Analysis of Molecular Interactions and Structure
Spectroscopic techniques are pivotal in elucidating the molecular self-assembly mechanisms of D-p-MBS, particularly the non-covalent interactions that drive the formation of its characteristic fibrillar networks.
Fourier Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding Analysis
FTIR spectroscopy is a powerful tool for probing the hydrogen bonding interactions that are central to the self-assembly of D-p-MBS. researchgate.net The "butterfly-like" structure of D-p-MBS, with its sorbitol backbone and benzylidene "wings," allows for specific intermolecular hydrogen bonds. rsc.org Studies have shown that in nonpolar environments, intermolecular hydrogen bonding between the terminal hydroxyl group of one D-p-MBS molecule and an acetal (B89532) oxygen of a neighboring molecule is the primary driving force for self-organization. acs.org In contrast, in polar solvents, hydrogen bonding between D-p-MBS and the solvent becomes more favorable, which can hinder the self-assembly process. rsc.org
The influence of charges on hydrogen bonds has also been a subject of investigation, with findings indicating that surrounding charges can either break or strengthen these bonds. mdpi.com This is attributed to a redistribution of charge that affects the charge transfer and molecular overlap between the interacting molecules. mdpi.com In the context of D-p-MBS composites, FTIR can be used to analyze the interactions between the D-p-MBS and the polymer matrix. For instance, in D-p-MBS/poly(ethylene glycol) (PEG) systems, FTIR has demonstrated the presence of strong intermolecular hydrogen bonds. researchgate.net
| FTIR Analysis of D-p-MBS Systems | Key Findings | References |
| D-p-MBS in Nonpolar Solvents | Intermolecular hydrogen bonding between terminal hydroxyl and acetal oxygen drives self-assembly. | acs.org |
| D-p-MBS in Polar Solvents | Hydrogen bonding with solvent molecules is favored, potentially disrupting gelation. | rsc.org |
| D-p-MBS/PEG Systems | Strong intermolecular hydrogen bonds are observed between D-p-MBS and PEG. | researchgate.net |
UV-Visible and Circular Dichroism (CD) Spectroscopy for Self-Assembly States
UV-Visible and Circular Dichroism (CD) spectroscopy are instrumental in characterizing the self-assembled states of D-p-MBS and its derivatives. The aggregation of D-p-MBS molecules into helical fibrous structures in a gel state can lead to a significant increase in molar ellipticity in CD spectra. researchgate.net This indicates a chiral arrangement of the molecules within the self-assembled network.
For derivatives of dibenzylidene sorbitol (DBS), the parent compound of D-p-MBS, studies have shown that in nonpolar solvents, rope-like left-helical fibers with a strong negative CD signal are formed. nih.gov In contrast, in polar solvents, smooth nonhelical fibers with a minimal CD signal are observed. nih.gov This highlights the profound effect of the solvent on the supramolecular chirality of the self-assembled structures. UV-visible spectroscopy can complement CD data by providing information on the electronic transitions and the local environment of the chromophoric benzylidene groups. Changes in the UV-visible absorption spectra upon aggregation can indicate the formation of ordered structures. researchgate.netnih.gov
Microscopic Investigations of Hierarchical Morphologies
Microscopy techniques are essential for visualizing the hierarchical morphologies of D-p-MBS, from the nanoscale fibrils to the micron-scale spherulites.
Polarized Light Microscopy (PLM) for Spherulitic Structures
Polarized Light Microscopy (PLM) is widely used to observe the large-scale, birefringent structures known as spherulites that D-p-MBS forms in various media. These spherulitic textures are a hallmark of the nucleation and growth mechanism by which the D-p-MBS network develops. acs.org In organogels, the spherulite-like morphologies are thermally reversible, becoming less distinct and disappearing upon heating, and reforming upon cooling. acs.org
The concentration of D-p-MBS plays a crucial role in the formation of these structures. At higher concentrations, the spherulitic features become sharper and more defined. acs.org However, a nanofibrillar network can exist at lower concentrations without organizing into these large-scale spherulites. acs.org Studies on D-p-MBS in propylene (B89431) carbonate have shown a transition from fibrillar to sheaf-like spherulite structures as the concentration of the gelator increases. nih.govacs.org
Scanning Electron Microscopy (SEM) for Fibrillar Networks and Surface Morphology
Scanning Electron Microscopy (SEM) provides higher magnification images of the fibrillar networks that constitute the spherulitic structures. SEM reveals the interconnected nature of the D-p-MBS nanofibrils that form the three-dimensional network responsible for gelation. In studies of D-p-MBS in propylene carbonate, SEM has been used to visualize the transition from a fibrillar to a sheaf-like spherulite structure under different conditions of geometric confinement and gelator concentration. nih.govacs.org The technique allows for detailed examination of the surface morphology of D-p-MBS composites, providing insights into how the additive influences the polymer's crystalline structure.
| Microscopic Technique | Observed Morphologies in D-p-MBS Systems | Key Influencing Factors | References |
| Polarized Light Microscopy (PLM) | Spherulitic and sheaf-like structures. | D-p-MBS concentration, temperature. | acs.orgnih.govacs.org |
| Scanning Electron Microscopy (SEM) | Interconnected nanofibrillar networks, transition from fibrillar to sheaf-like structures. | D-p-MBS concentration, geometric confinement. | nih.govacs.org |
| Transmission Electron Microscopy (TEM) | Helical nanofibrils with diameters around 10 nm. | Solvent polarity. | acs.orgnih.govacs.org |
Transmission Electron Microscopy (TEM) for Nanofibril Visualization
Transmission Electron Microscopy (TEM) offers the highest resolution for visualizing the fundamental building blocks of the D-p-MBS network: the nanofibrils. TEM studies have confirmed that the network is composed of helical nanofibrils typically measuring around 10 nanometers in diameter. acs.orgacs.org These observations are crucial for understanding the self-assembly process at the nanoscale.
In organogels, TEM reveals that the spherulitic features observed under PLM arise from the large-scale organization of this nanofibrillar network. acs.org The technique can also be used to study the morphology of D-p-MBS within polymer composites. For instance, in D-p-MBS/poly(propylene glycol) organogels, TEM has verified the presence of the DBS nanofibrillar network. acs.org Furthermore, TEM images of organogels under unconfined conditions can display the spherulite structures at different length scales, providing a comprehensive view of the hierarchical self-assembly. nih.gov
Diffraction Techniques for Crystalline Structure Elucidation
Diffraction techniques are fundamental in understanding the crystalline nature of Di-p-methylbenzylidenesorbitol (DMDBS) and its influence on polymer composites. By analyzing the scattering patterns of X-rays, detailed information about the arrangement of atoms and molecules can be obtained.
Wide-Angle X-ray Diffraction (WAXD) for Crystalline Form and Orientation
Wide-Angle X-ray Diffraction (WAXD) is a powerful technique for probing the crystalline structure of materials at the atomic level. wikipedia.orgontosight.ai It provides information on the specific crystalline form (polymorph) and the preferred orientation of crystallites within a sample. wikipedia.orgontosight.ai In the context of DMDBS and its polymer composites, WAXD is instrumental in identifying the crystal phases of the polymer matrix and understanding how DMDBS influences their formation and alignment.
When used as a nucleating agent in polymers like isotactic polypropylene (B1209903) (iPP), DMDBS can induce the formation of specific crystalline structures. For instance, studies have shown that in the presence of DMDBS, iPP crystallizes in the α-phase. mdpi.comresearchgate.net The WAXS patterns of iPP nucleated with DMDBS show distinct diffraction peaks corresponding to the crystallographic planes of the α-iPP phase, such as the (110), (040), (130), and (111)/(041) planes. mdpi.comresearchgate.net
Furthermore, WAXD can reveal the orientation of these crystalline structures, which is particularly important in processed materials like fibers or injection-molded parts. researchgate.net In melt-spun polypropylene fibers containing DMDBS, WAXS patterns have indicated the presence of both parallel and perpendicular orientation of PP crystals relative to the fiber axis. researchgate.net The degree of orientation, which can be quantified from the azimuthal spread of the diffraction arcs, has been shown to be influenced by the concentration of DMDBS, with optimal orientation and mechanical properties often observed at specific loadings. researchgate.net
Table 1: WAXD Analysis of Isotactic Polypropylene (iPP) with DMDBS
| Feature | Observation | Significance |
| Crystalline Form | Predominantly α-phase iPP crystals. mdpi.comresearchgate.net | Indicates that DMDBS acts as an effective nucleating agent for the α-form of iPP. |
| Crystal Orientation | Presence of both parallel and perpendicular crystal orientations in fibers. researchgate.net | Reveals the complex morphology induced by the interaction of DMDBS and processing conditions. |
| Preferential Growth | In some cases, preferential growth on the (040) plane is observed. researchgate.net | Suggests a specific crystallographic relationship and low interface energy between the DMDBS fibrils and the iPP crystals. |
This table summarizes key findings from WAXD studies on iPP nucleated with DMDBS, highlighting the influence of the additive on the polymer's crystalline structure.
Small-Angle X-ray Scattering (SAXS) for Lamellar Packing and Nanoscale Periodicity
Small-Angle X-ray Scattering (SAXS) complements WAXD by providing information on larger-scale structures, typically in the nanometer to micrometer range. thaiscience.infospectroscopyonline.com For semi-crystalline polymers, SAXS is particularly useful for characterizing the lamellar structure, which consists of alternating crystalline and amorphous layers. spectroscopyonline.comnih.gov
In composites containing DMDBS, SAXS is employed to study the nanofibrillar network formed by the self-assembly of DMDBS in the polymer melt and its effect on the polymer's lamellar morphology. researchgate.net The scattering patterns can reveal the periodicity of the lamellar stacks, providing a measure of the long period, which is the sum of the average thickness of one crystalline lamella and one amorphous layer.
Research has shown that the presence of DMDBS fibrils can influence the lamellar arrangement in polymers. In some systems, the DMDBS network can act as a template, leading to a more ordered and oriented lamellar structure. This can be observed as distinct scattering peaks in the SAXS profile. The analysis of 2D SAXS patterns can also provide information about the orientation of these lamellar structures. For example, anisotropic scattering patterns with distinct meridional or equatorial reflections can indicate a preferential alignment of the lamellae. thaiscience.info
Table 2: SAXS Analysis of Polymer Composites with DMDBS
| Parameter | Information Obtained | Relevance to DMDBS Composites |
| Long Period | Average distance between repeating crystalline lamellae. spectroscopyonline.com | Changes in the long period can indicate how DMDBS affects the crystallization process and the resulting lamellar thickness. |
| Lamellar Orientation | Preferential alignment of the lamellar stacks. thaiscience.info | Reveals the influence of the DMDBS fibrillar network on the overall morphology of the polymer matrix. |
| Fibrillar Structure | Dimensions and organization of the self-assembled DMDBS network. researchgate.net | Provides direct evidence of the structure of the nucleating agent within the polymer. |
This table outlines the key information that can be extracted from SAXS measurements of DMDBS-containing polymer composites and its significance.
Calorimetric Methods for Thermal Transitions and Kinetics
Calorimetric techniques are essential for studying the thermal properties of materials, including phase transitions and the kinetics of these transformations.
Differential Scanning Calorimetry (DSC) for Crystallization and Phase Separation Temperatures
Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature or time. tudelft.nlhu-berlin.de It is a powerful tool for determining the characteristic temperatures of thermal events such as melting, crystallization, and glass transitions. mdpi.comtorontech.com
In the study of this compound (DMDBS) and its polymer composites, DSC is crucial for determining the crystallization temperature (Tc) of the polymer. The addition of DMDBS as a nucleating agent typically leads to a significant increase in the crystallization temperature of the polymer. researchgate.netresearchgate.net For example, in isotactic polypropylene (iPP), the addition of DMDBS can elevate the crystallization temperature by 10-15 °C. researchgate.net This indicates that DMDBS provides effective sites for heterogeneous nucleation, allowing the polymer to crystallize at a higher temperature during cooling from the melt.
DSC can also be used to investigate the phase separation of DMDBS from the polymer melt. The dissolution temperature of DMDBS in the polymer can be determined by observing the endothermic peak corresponding to the melting of the DMDBS network during a heating scan. researchgate.net This information is critical for optimizing processing conditions to ensure the effective dispersion and self-assembly of the nucleating agent.
Table 3: DSC Data for iPP with and without DMDBS
| Sample | Crystallization Peak Temperature (Tc) (°C) | Melting Peak Temperature (Tm) (°C) |
| Neat iPP | ~106 researchgate.net | Varies with thermal history |
| iPP + 0.4% DMDBS | ~120 researchgate.net | Varies with thermal history |
This interactive table presents typical DSC data showing the effect of DMDBS on the crystallization temperature of iPP.
Isothermal and Non-Isothermal Crystallization Kinetics Studies
Beyond determining transition temperatures, DSC is extensively used to study the kinetics of crystallization, both under isothermal (constant temperature) and non-isothermal (constant cooling rate) conditions. researchgate.net These studies provide insights into the rate and mechanism of crystal growth.
Non-Isothermal Crystallization Kinetics: Non-isothermal crystallization studies, where the sample is cooled at a constant rate, are often more relevant to industrial processing conditions. researchgate.net Various models, such as the modified Avrami theory by Jeziorny and the Mo method, can be applied to analyze non-isothermal DSC data. researchgate.net These analyses can provide parameters like the half-time of crystallization (t1/2), which is the time required to reach 50% relative crystallinity. Studies on iPP nucleated with DMDBS have shown that the t1/2 is significantly shorter than that of virgin iPP at the same cooling rate, indicating a faster crystallization process. researchgate.net The activation energy for non-isothermal crystallization can also be determined, providing further insights into the energy barrier for the crystallization process. mdpi.com
Table 4: Kinetic Parameters from Crystallization Studies of iPP with DMDBS
| Kinetic Model | Parameter | Observation with DMDBS | Significance |
| Avrami (Isothermal) | Avrami exponent (n) | Often around 3 | Suggests athermal nucleation and three-dimensional spherulitic growth. researchgate.net |
| Rate constant (k) | Increased | Indicates a faster overall crystallization rate. researchgate.net | |
| Modified Avrami (Non-isothermal) | Half-time of crystallization (t1/2) | Decreased | Confirms that DMDBS accelerates the crystallization process under continuous cooling. researchgate.net |
This interactive table summarizes the key kinetic parameters obtained from isothermal and non-isothermal crystallization studies of iPP containing DMDBS and their interpretations.
Structure Property Relationships in Di P Methylbenzylidenesorbitol Modified Materials
Correlation between Supramolecular Architecture and Mechanical Performance Enhancement
The addition of Di-p-methylbenzylidenesorbitol (MDBS) to semicrystalline polymers initiates the formation of a three-dimensional, nanofibrillar network within the polymer melt. aminer.cn This supramolecular architecture, formed through the self-organization of the MDBS molecules, acts as a reinforcing agent, significantly influencing the mechanical characteristics of the final material. aminer.cnmdpi.com
Influence on Polymer Toughness and Tensile Characteristics
The fibrillar network created by this compound has a demonstrable effect on the toughness and tensile properties of polymers like polypropylene (B1209903). Research on isotactic polypropylene copolymers has shown that the incorporation of MDBS leads to notable increases in yield strength, tensile strength, and ultimate elongation. aminer.cn This improvement is attributed to the reinforcing effect of the nanofibrillar network, which helps to distribute stress more effectively throughout the polymer matrix. The presence of these fibrils can also influence the crystalline structure of the polymer itself, leading to morphologies that enhance mechanical durability. mdpi.comresearchgate.net For instance, in some systems, the interaction between the polymer and the MDBS template can lead to anisotropic crystal growth, which can be related to an increase in mechanical properties. mdpi.com
The effectiveness of the enhancement is also tied to the dispersion and concentration of the additive. A well-dispersed network provides more uniform reinforcement. Studies have shown that there is often an optimal concentration of the nucleating agent to achieve the best mechanical performance. researchgate.net
Table 1: Effect of this compound (MDBS) on Mechanical Properties of an Isotactic Polypropylene Copolymer Data sourced from textual descriptions of observed improvements.
| Mechanical Property | Observation with MDBS Addition |
|---|---|
| Yield Strength | Promotes an increase |
| Tensile Strength | Promotes an increase |
| Ultimate Elongation | Promotes an increase |
Modulus Enhancement and Reinforcing Effects of the Fibrillar Network
The nanofibrillar network formed by MDBS acts as a reinforcing filler, leading to a significant increase in the modulus, or stiffness, of the host polymer. researchgate.net The rigidity of injection-molded isotactic polypropylene containing MDBS can be substantially enhanced by carefully selecting processing conditions. researchgate.net
A key factor is the processing temperature relative to the dissolution temperature of MDBS in the polymer melt. When injection molding is performed at a temperature below the full dissolution point (e.g., 190°C), the MDBS fibrils can become highly oriented in the direction of flow. researchgate.net This orientation of the reinforcing network leads to a product with a high flexural modulus. researchgate.net Conversely, processing at higher temperatures (e.g., 240°C), where the MDBS is fully dissolved and then recrystallizes in a less oriented fashion, can result in a lower modulus. researchgate.net Transmission electron microscopy has confirmed that the MDBS fibrils strongly orient to the flow direction under low-temperature processing, creating a robust network structure that effectively reinforces the polymer. researchgate.net
Interplay of Nucleator Morphology and Optical Transparency
This compound is widely utilized as a "clarifying agent," a specific type of nucleating agent prized for its ability to improve the optical properties of inherently hazy semicrystalline polymers like polypropylene. researchgate.netcore.ac.uknih.gov
Mechanism of Haze Reduction in Semicrystalline Polymers
In semicrystalline polymers, light scattering is the primary cause of haze. This scattering occurs at the boundaries of crystalline structures, such as spherulites, which are often larger than the wavelength of visible light. The fundamental mechanism by which MDBS reduces haze is by dramatically increasing the number of nucleation sites for polymer crystallization. researchgate.netcore.ac.uk
Upon cooling from the melt, the MDBS self-assembles into a fine, dense network of nanofibrils. aminer.cnsemanticscholar.org These fibrils provide a vast surface area that acts as a template for heterogeneous nucleation of the polymer crystals. core.ac.uknih.gov With a multitude of nucleation points, a large number of small spherulites are formed instead of a few large ones. When these spherulites are reduced in size to be smaller than the wavelength of visible light, light scattering is significantly diminished, resulting in a material with much lower haze and greater transparency. researchgate.netcore.ac.uk
Factors Affecting Light Scattering in Nucleated Systems
Several factors beyond simply reducing spherulite size contribute to the enhanced clarity in MDBS-nucleated systems, particularly in injection-molded parts:
Skin-Core Structure: Injection molding creates distinct "skin" and "core" layers. In the skin layer, the high shear and rapid cooling rates induce a high degree of molecular orientation. This orientation is responsible for depressing light scattering caused by fluctuations in polarizability. researchgate.net
Crowded Network in the Core: In the core layer, where cooling is slower, the dense fibrillar network of MDBS physically restricts the growth of polymer spherulites. researchgate.net This prohibition of large spherulite formation depresses the spatial size of polarizability fluctuation to a scale smaller than the wavelength of visible light, thereby reducing light scattering from the core as well. researchgate.net
Additive Concentration: The concentration of MDBS is a critical factor. As the concentration increases, the haze value of the polymer dramatically decreases. nih.gov However, excessive amounts can sometimes lead to agglomeration, which can itself cause light scattering. researchgate.net
Influence of Co-additives: Other additives, such as neutralizers (e.g., lithium stearate (B1226849) or calcium stearate), can affect the crystallization kinetics of the MDBS network itself. The choice of neutralizer can influence the speed of fibril formation and, consequently, the final transparency of the product, especially at low MDBS concentrations. nih.govsemanticscholar.org
Table 2: Effect of this compound (MDBS) Concentration on Haze in Injection-Molded Polypropylene (1.0 mm thickness) Data adapted from studies on polypropylene containing a calcium stearate neutralizer.
| MDBS Content (wt. %) | Haze Value (%) |
|---|---|
| 0 | ~62% |
| 0.1 | ~25% |
| 0.2 | ~18% |
| 1.0 | ~15% |
Tailoring Polymer Performance through this compound Engineering
The performance of polymer materials containing this compound can be precisely tailored by controlling both its concentration and the polymer processing conditions. The research findings demonstrate a clear ability to engineer the final properties of a part by manipulating the formation of the MDBS supramolecular network.
For applications where maximum stiffness is the primary goal, processing conditions can be engineered to promote the orientation of the MDBS fibrillar network. As has been shown, utilizing an injection molding temperature below the dissolution point of MDBS can greatly enhance the flexural modulus of the part by aligning the reinforcing fibrils in the direction of flow. researchgate.net
Conversely, when optical clarity is the most critical parameter, the focus shifts to optimizing the MDBS concentration to generate the highest possible density of nucleation sites, thereby ensuring polymer spherulites are too small to scatter visible light. researchgate.netnih.gov In this scenario, processing temperatures are typically set high enough to ensure complete dissolution of the clarifier, allowing it to subsequently recrystallize into a fine, well-dispersed network upon cooling. researchgate.net The choice of co-additives like neutralizers can also be used to fine-tune the crystallization of the MDBS network and further optimize transparency. semanticscholar.org This ability to shift the balance between mechanical reinforcement and optical clarification allows for the targeted design of polymer compounds for a wide range of applications.
Strategic Design for Improved Processing Cycle Times
The efficiency of MDBS in reducing cycle times is concentration-dependent. Research has shown that even at low concentrations, typically between 0.1% and 0.32% by weight in polypropylene, MDBS can induce a notable increase in the crystallization rate. njceurope.com This allows for a finely tuned approach to optimizing processing parameters based on the desired balance of cycle time reduction and other material properties.
The following table illustrates the impact of a sorbitol-based nucleating agent, similar to MDBS, on the crystallization properties of polypropylene, which directly correlates to processing cycle times.
| Property | Neat Polypropylene | Polypropylene with Nucleating Agent |
| Crystallization Peak Temperature (Tc) | 111°C | ~125°C |
| Crystallization Half-Life at 120°C | Slower (baseline) | 15 times faster |
This table presents illustrative data based on typical performance of sorbitol-based nucleating agents in polypropylene. Actual values can vary depending on the specific grade of polypropylene, the exact concentration of the nucleating agent, and the processing conditions.
The strategic advantage of using MDBS extends beyond simply accelerating crystallization. As an organic additive, it melts and disperses evenly throughout the polymer matrix during processing. 2017erp.com This homogeneous distribution ensures consistent nucleation throughout the material, leading to uniform property enhancements and predictable processing behavior, a significant advantage over inorganic nucleators which can be more difficult to disperse. 2017erp.com
Multifunctional Material Design through Nucleation Control
The influence of this compound extends beyond the singular benefit of reduced processing times, enabling the design of multifunctional materials through precise control of the nucleation process. By acting as a potent nucleating agent, MDBS fundamentally alters the crystalline structure of polymers like polypropylene, leading to a cascade of improved physical and optical properties. 2017erp.comraytopoba.com
The primary mechanism involves the promotion of a large number of very small spherulites (crystalline domains). raytopoba.com In the absence of a nucleating agent, polypropylene tends to form a smaller number of larger spherulites. These large spherulites scatter a significant amount of light, resulting in a hazy or opaque appearance. The introduction of MDBS creates a high density of nucleation sites, leading to the rapid formation of numerous small spherulites. raytopoba.com Because these spherulites are smaller than the wavelength of visible light, light scattering is minimized, resulting in a significant reduction in haze and a dramatic improvement in the clarity of the polymer. 2017erp.comraytopoba.com This clarifying effect is a key multifunctional benefit, allowing for the production of highly transparent polypropylene products. 2017erp.com
The modification of the crystalline structure also imparts significant enhancements to the mechanical properties of the material. The fine spherulitic structure created by MDBS leads to an increase in the stiffness and rigidity of the molded part. 2017erp.comnjceurope.com This is reflected in an increased flexural modulus. 2017erp.com Furthermore, the more uniform and compact crystalline network can lead to an improved heat distortion temperature, meaning the material can withstand higher temperatures before deforming. 2017erp.com This combination of enhanced clarity, stiffness, and thermal resistance makes MDBS-modified polypropylene a versatile material suitable for a wide range of applications, from clear food containers and housewares to automotive components. 2017erp.comnjceurope.com
The following table summarizes the multifunctional benefits achieved through nucleation control with a sorbitol-based clarifying agent like MDBS in polypropylene.
| Property | Effect of Nucleation Control | Benefit |
| Optical Properties | Reduces spherulite size | Increased clarity, lower haze, improved gloss 2017erp.comraytopoba.com |
| Mechanical Properties | Creates a fine, uniform crystalline structure | Increased stiffness, higher flexural modulus 2017erp.comnjceurope.com |
| Thermal Properties | Enhances crystalline network | Increased heat distortion temperature 2017erp.com |
| Processing | Accelerates crystallization rate | Shorter molding cycles, reduced manufacturing costs 2017erp.comnjceurope.com |
The ability of MDBS to self-organize into a nanofibrillar network within the molten polymer is crucial to its effectiveness. researchgate.netaminer.cnresearchgate.net This network provides a high surface area for heterogeneous nucleation of the polymer chains. aminer.cn The efficiency of this nucleation process can be quantified and has been shown to be significant for sorbitol derivatives in polyolefins. aminer.cn This controlled, hierarchical self-assembly is the foundation for the multifunctional property enhancements observed in MDBS-modified materials.
Emerging Research Directions and Future Outlook
Development of Next-Generation Di-p-methylbenzylidenesorbitol Derivatives with Enhanced Functionality
The core strategy for advancing D-p-MDBS technology involves the chemical modification of the parent dibenzylidene sorbitol (DBS) structure to introduce new or enhanced functionalities. google.com Research in this area is dynamic, with scientists targeting specific properties by altering either the sorbitol "body" or the benzylidene "wings" of the molecule. google.comrsc.org
Early research demonstrated that the methyl substitution at the para-position of the benzylidene rings, which distinguishes D-p-MDBS from its parent compound DBS, significantly improved thermal stability and compatibility with polyolefins. dierk-raabe.com Modern derivatization efforts are more targeted, aiming to create "smart" or multifunctional additives. For example, functionalization of the free hydroxyl groups on the sorbitol backbone can introduce reactive sites. In one study, DBS was functionalized with carbonylaminoethyl methacrylate (B99206) moieties, creating a derivative capable of participating in polymerization reactions, which is particularly useful for applications in dental materials. rsc.org
Another approach involves modifying the phenyl rings to alter intermolecular interactions and solubility. The synthesis of derivatives with carboxylic acid groups (e.g., DBS-CO2H) has been shown to create pH-responsive gelators. scispace.com These materials can undergo self-assembly and gel formation as the pH is lowered, opening possibilities for applications in controlled-release systems and smart hydrogels. scispace.com By carefully selecting functional groups, researchers can fine-tune the gelation ability, thermal properties, and interaction with specific solvents or polymers. For instance, derivatives with more hydroxyl groups have been shown to gel water, while those with additional aromatic rings are more effective in gelling aromatic solvents, a behavior driven by enhanced hydrogen bonding and π-π stacking interactions, respectively. researchgate.net
These synthetic strategies expand the potential applications of the sorbitol-based gelator family into high-tech areas such as tissue engineering, environmental remediation, and advanced dental composites. google.comsmolecule.com
Computational Modeling and Simulation of Self-Assembly and Nucleation Processes
To accelerate the development of new D-p-MDBS derivatives and to gain a more fundamental understanding of their function, researchers are increasingly turning to computational modeling and simulation. These in-silico approaches provide insights into the complex processes of self-assembly and polymer nucleation at scales that are difficult to probe experimentally. rsc.org
Molecular Dynamics Simulations of Intermolecular Interactions
The function of D-p-MDBS as a nucleating agent is predicated on its ability to self-assemble into a nanofibrillar network within the host polymer melt. researchgate.net Molecular dynamics (MD) simulations are powerful tools used to investigate the intermolecular interactions that drive this self-assembly process. scispace.comresearchgate.net
Studies using MD and molecular mechanics have elucidated the key non-covalent interactions, namely hydrogen bonding and π-π stacking, that govern the formation of the fibrillar network. researchgate.netrsc.org Simulations of DBS dimers and single molecules have revealed that the "butterfly-like" structure, with its sorbitol body and aromatic wings, is crucial. rsc.orgresearchgate.net Computational results indicate that intermolecular hydrogen bonding, particularly involving the hydroxyl groups at the 5 and 6 positions of the sorbitol backbone, is a primary driving force for assembly. scispace.com At the same time, π-π stacking between the phenyl rings of adjacent molecules contributes to the stability and structure of the resulting fibrils. researchgate.net
Molecular simulation calculations have also been used to compare different DBS derivatives. For instance, simulations demonstrated that the parent DBS molecule forms the strongest intermolecular hydrogen bonds and the most stable CH-π interactions (in a T-shaped orientation) when compared to derivatives with additional alkyl groups. rsc.org These computational findings help explain experimentally observed differences in gelation behavior and provide a rational basis for designing new derivatives with tailored self-assembly characteristics. rsc.org
Mesoscale Modeling of Polymer Crystallization Dynamics
While MD simulations are excellent for studying molecular-level interactions, mesoscale modeling techniques are employed to understand the larger-scale impact of D-p-MDBS on polymer crystallization. These models bridge the gap between individual molecules and the macroscopic properties of the final material. dierk-raabe.commdpi.com
Mesoscale simulations, such as those using cellular automata, can model the growth of spherulites—the large crystalline structures in polymers—and how they are affected by nucleating agents. dierk-raabe.com The introduction of a nucleating agent like D-p-MDBS provides a high density of heterogeneous nucleation sites. Mesoscale models can simulate how this increased nucleation density leads to a larger number of smaller spherulites, which is the mechanism responsible for the improved clarity and mechanical properties of the polymer. expresspolymlett.com
These models often incorporate principles from classical nucleation theory but are increasingly influenced by nonclassical crystallization theories, which consider multi-step processes involving amorphous precursors or particle aggregation. mdpi.comacs.org By simulating the interplay between nucleation kinetics and crystal growth rates, these models can predict the final crystalline morphology of the polymer. mit.edumdpi.com This predictive capability is invaluable for optimizing processing conditions and designing nucleating agents that induce specific crystalline structures and, consequently, desired material properties. mit.edu
Integration of this compound with Advanced Polymer Systems and Nanocomposites
While D-p-MDBS is famously used in polypropylene (B1209903), a significant area of emerging research is its integration into more advanced and specialized polymer systems. Its ability to control crystallization is being leveraged to enhance the properties of a wide range of polymers and nanocomposites.
D-p-MDBS has been successfully used to improve the transparency and mechanical properties of Poly(cyclohexylene dimethylene cyclohexanedicarboxylate) (PCCE), a copolyester known for its toughness. mit.edumdpi.com The addition of D-p-MDBS accelerates the crystallization process and reduces the crystal size in PCCE, mitigating the opacity that typically limits its applications. mit.edumdpi.com Similarly, it has been investigated as a nucleating agent for the biodegradable polymer Poly(l-lactide) (PLLA), where it forms a fibrillar network that templates PLLA crystallization. expresspolymlett.com
The influence of D-p-MDBS extends to functional polymers for electronics. Research has shown that sorbitol-based nucleating agents can accelerate the crystallization and improve the hole mobility of the semiconducting polymer poly(3-hexylthiophene) (P3HT). researchgate.net This suggests a promising strategy for controlling solid-state morphology to enhance the performance of organic electronic devices. researchgate.net Other work has explored blending similar nucleating agents with polymers like PBTTT-C14 to improve thermoelectric properties by reducing structural disorder and enhancing charge carrier mobility. researchgate.net
Furthermore, D-p-MDBS plays a role in complex blends and composites. In ternary blends of ultrahigh molecular weight polyethylene (B3416737) (UHMWPE), liquid paraffin, and D-p-MDBS, the self-assembled fibrillar network of the sorbitol derivative significantly accelerates the crystallization of UHMWPE. acs.org
Table 1: Integration of this compound (and derivatives) in Advanced Polymer Systems
| Polymer System | Effect of D-p-MDBS/Derivative | Resulting Improvement | Reference |
|---|---|---|---|
| Poly(cyclohexylene dimethylene cyclohexanedicarboxylate) (PCCE) | Accelerates crystallization, reduces crystal size | Enhanced transparency and mechanical properties | mit.edumdpi.com |
| Poly(l-lactide) (PLLA) | Forms self-assembling fibrillar network | Acts as a template for PLLA crystallization | expresspolymlett.com |
| Poly(3-hexylthiophene) (P3HT) | Accelerates crystallization | Improved hole mobility for organic electronics | researchgate.net |
| PBTTT-C14 (Semiconducting Polymer) | Modulates crystallization behavior, reduces disorder | Enhanced charge carrier mobility for thermoelectrics | researchgate.net |
| Ultrahigh Molecular Weight Polyethylene (UHMWPE) Blends | Forms fibrillar network that acts as heterogeneous nuclei | Accelerated crystallization kinetics | acs.org |
Sustainable Synthesis and Processing Methodologies for this compound
One promising approach is the use of greener solvent systems. Researchers have reported the successful synthesis of DBS and its derivatives using water as the solvent medium with an arylsulfonic acid catalyst, which simplifies the process and avoids volatile organic compounds. rsc.org Another improvement involves using C1-C3 aliphatic alcohols as the reaction medium, which allows for easier purification through simple washing procedures, eliminating the need for chromatography. rsc.org
More advanced green methodologies are also being explored. For instance, a sustainable, tin-free catalytic method has been developed for allylating unprotected carbohydrates in water to produce 1-allyl sorbitol, a key precursor for a modern, high-performance sorbitol-based clarifying agent. chemistryviews.org This process uses a recyclable indium metal catalyst and benign boron-based reagents, offering a significant environmental improvement over traditional methods that use stoichiometric amounts of tin and create toxic waste. chemistryviews.org Other research has focused on the solvent-free, catalyzed synthesis of sorbitol-based platform molecules, such as bis(cyclo-carbonate), using dimethyl carbonate as a reactant at low temperatures, further aligning the production with green chemistry principles. scispace.com The development of continuous-flow systems is another avenue being pursued to make the synthesis of sorbitol derivatives like isosorbide (B1672297) more sustainable and scalable. d-nb.info
Table 2: Principles of Green Chemistry Applied to Sorbitol Derivative Synthesis
| Green Chemistry Principle | Application in Sorbitol Derivative Synthesis | Reference |
|---|---|---|
| Use of Renewable Feedstocks | D-Sorbitol is derived from biomass (e.g., glucose). | scispace.com |
| Safer Solvents and Auxiliaries | Using water or C1-C3 alcohols as the reaction solvent instead of traditional organic solvents. | rsc.org |
| Catalysis | Employing recyclable catalysts like indium metal or solid acid catalysts to replace stoichiometric reagents. | chemistryviews.orgd-nb.info |
| Design for Energy Efficiency | Developing low-temperature reaction conditions. | scispace.com |
| Waste Prevention | Designing syntheses with high yields (>96%) and simple purification to minimize waste streams. | prepchem.com |
| Atom Economy | Focusing on condensation reactions that incorporate most of the atoms from the reactants into the final product. | prepchem.com |
Expanding Applications in Advanced Functional Materials Beyond Polyolefins
The unique self-assembly and gelation properties of D-p-MDBS and its derivatives are paving the way for their use in a variety of advanced functional materials, far beyond their traditional role as polyolefin additives.
One of the most promising areas is in biomedical and dental materials . Functionalized DBS derivatives are being explored as organogelators in dental composites. rsc.orgscispace.com Their ability to form a fibrillar network within the monomer resin can help reduce polymerization shrinkage and increase the final degree of conversion, leading to more durable and stable dental restorations. google.comrsc.org The biocompatible nature of sorbitol also opens up potential applications in tissue engineering. smolecule.com
In the field of soft matter and consumer products , DBS derivatives are used as structuring agents in fluid detergent compositions to provide thickening and particle suspension. acs.org The ability to tune the dissolution temperature of the derivatives by altering their substituents allows formulators to optimize the manufacturing process and enhance product stability. acs.org
Furthermore, there is growing interest in their use for energy and electronics . As mentioned, their role as nucleating agents in semiconducting polymers can enhance charge transport, which is relevant for organic electronics. researchgate.net The broader potential for use in energy technology and liquid crystalline materials is also recognized. google.comsmolecule.com The synthesis of novel non-isocyanate polyurethanes (NIPUs) from sorbitol-derived platform molecules also points to new classes of sustainable high-performance polymers. scispace.com
Finally, applications in environmental remediation are being considered. The strong gelation ability of certain derivatives makes them candidates for creating phase-selective organogelators, which could be used to solidify and recover oil spills from water. smolecule.com
Q & A
Q. Table 1. Key Parameters for DSC Analysis of this compound
| Parameter | Optimal Range | Instrumentation Standard |
|---|---|---|
| Heating Rate | 10°C/min | ISO 11357-1 |
| Cooling Rate | 5°C/min | ASTM D3418 |
| Crystallinity (%) | 60-75% (varies by polymer) | Calculated via XRD |
Q. Table 2. Hazard Classification (ECHA)
| Hazard Category | Classification Code | Precautionary Measures |
|---|---|---|
| Acute Toxicity | H302 | Use fume hoods; PPE required |
| Environmental Hazard | H410 | Avoid aqueous discharge |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
